

analytical methods for 1-Formylpiperidine-4-carboxamide characterization

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Compound of Interest

Compound Name: 1-Formylpiperidine-4-carboxamide

CAS No.: 923219-58-3

Cat. No.: B2850359

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Analytical Characterization of **1-Formylpiperidine-4-carboxamide**

Part 1: Introduction & Strategic Context

1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3) is a critical process impurity often encountered during the synthesis of piperidine-based pharmaceutical intermediates, particularly those derived from isonipecotamide (piperidine-4-carboxamide).[1] Its formation typically results from the inadvertent N-formylation of the secondary amine when reactions are conducted in Dimethylformamide (DMF) or in the presence of formic acid/formate esters.[1]

Characterizing this molecule presents two distinct analytical challenges that this guide addresses:

- **Rotamerism:** The restricted rotation around the N-Carbonyl bond of the formyl group creates distinct cis and trans rotamers observable in NMR and occasionally in HPLC, often mistaken for two separate impurities.
- **Weak Chromophore:** The molecule lacks an aromatic system, relying solely on amide carbonyl transitions (

) for UV detection, necessitating low-wavelength monitoring (210 nm) or Mass Spectrometry (MS) for high sensitivity.

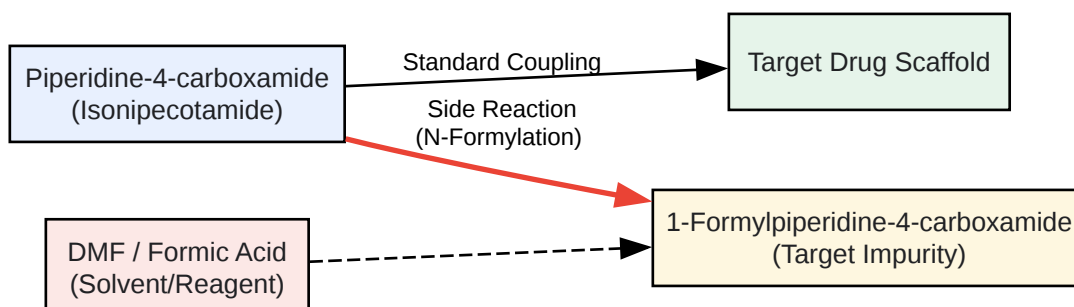
Part 2: Physicochemical Profile

Property	Value	Notes
CAS Number	923219-58-3	Distinct from the acid form (CAS 84163-42-8).[1]
Formula		
Molecular Weight	156.18 g/mol	Suitable for LC-MS (ESI+).
Structure	N-Formyl piperidine with C4-amide	Polar, non-volatile solid.[1]
Solubility	High: Water, DMSO, Methanol Low: Hexane, Ether	Requires Reverse Phase (RP) or HILIC modes.
pKa	~15 (Amide protons)	Neutral in standard HPLC pH ranges (2-8).
LogP	-0.8 to -1.2 (Predicted)	Elutes early on C18 columns. [1]

Part 3: Critical Analytical Workflows

Impurity Formation Pathway (Visualization)

The following diagram illustrates the origin of this impurity during standard amide coupling or workup procedures involving DMF.



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Caption: Formation of **1-Formylpiperidine-4-carboxamide** via N-formylation of the secondary amine precursor.[1]

Part 4: Detailed Analytical Protocols

Method A: HPLC-UV for Purity & Quantitation

Rationale: Due to high polarity (LogP ~ -1.0), standard C18 columns may result in void volume elution. A Polar-Embedded C18 or Phenyl-Hexyl column is selected to enhance retention of the polar amide functionality via dipole-dipole interactions.[1]

System Suitability Requirement:

- Tailing Factor:

(Amides can tail due to silanol interactions).
- Resolution: If rotamers separate, integrate both as a sum or ensure temperature is elevated () to coalesce peaks.

Protocol:

- Column: Waters XSelect HSS T3 () or Phenomenex Luna Phenyl-Hexyl.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
 - Note: Buffer is essential to stabilize peak shape of the amide.
- Mobile Phase B: Acetonitrile (ACN).[2][3][4]
- Flow Rate: 1.0 mL/min.
- Column Temp:

(Critical to minimize rotamer splitting).
- Detection: UV at 210 nm (Reference 360 nm).

- Gradient Program:
 - 0.0 min: 2% B (Hold for 2 min to retain polar impurity)
 - 10.0 min: 30% B[1]
 - 15.0 min: 90% B[1]
 - 20.0 min: 2% B (Re-equilibrate)

Data Output: Expect the target peak at approximately 4–6 minutes. If a "doublet" peak appears with identical UV spectra, increase column temperature to

Method B: LC-MS/MS for Identification (Trace Analysis)

Rationale: For trace quantification (<0.05%), UV is insufficient. ESI+ is highly sensitive for the protonatable amide nitrogens.

Protocol:

- Ionization: Electrospray Ionization (ESI) – Positive Mode.
- Source Temp:
 -
- Capillary Voltage: 3.5 kV.
- Target Ions:
 - [M+H]⁺: m/z 157.1
 - [M+Na]⁺: m/z 179.1
 - Fragment (MS2): m/z 112 (Loss of Formamide/Amide group), m/z 84 (Piperidine ring fragment).

Method C: NMR Spectroscopy (Structural Confirmation)

Expertise Insight: This is the definitive method for confirming the N-formyl group.^[1] The spectrum will show two sets of signals (typically 60:40 or 70:30 ratio) due to the slow rotation of the N-CHO bond on the NMR timescale.^[1]

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d₆. (CDCl₃ may lead to solubility issues and broader peaks).

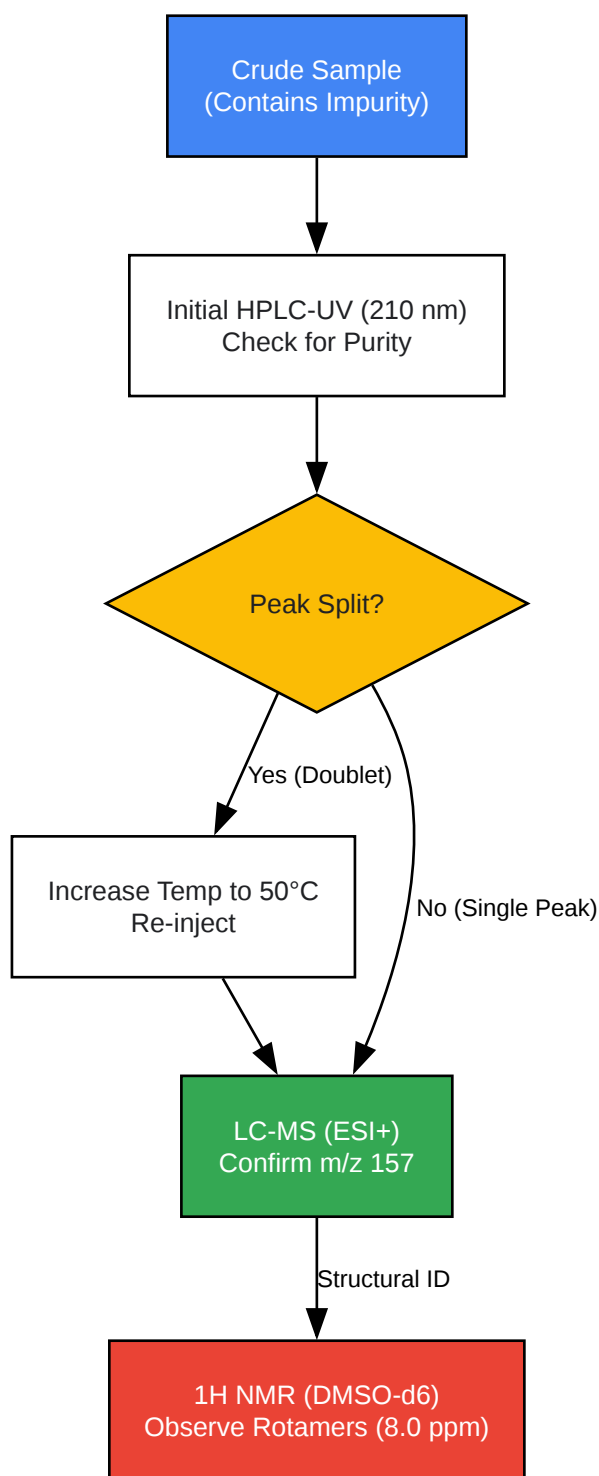
Key Signals (400/500 MHz):

- Formyl Proton (-CHO):
 - Distinct singlet (or doublet due to long-range coupling) appearing at 7.9 – 8.1 ppm.^[1]
 - Rotamer Effect: You will see two singlets in this region. The integration ratio represents the rotamer population.
- Amide Protons (-CONH₂):
 - Two broad singlets at 6.8 – 7.4 ppm.
- Piperidine Ring Protons:
 - Multiplets at 1.2 – 4.2 ppm. The -protons (adjacent to Nitrogen) will be complex and split due to the formyl anisotropy.^[1]

Validation Step: To prove the double peaks are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to

will cause the split peaks to coalesce into single, sharp averages.

Part 5: Analytical Workflow Diagram



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Caption: Step-by-step decision tree for confirming **1-Formylpiperidine-4-carboxamide** identity.

References

- Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide. (Context on N-formyl rotamer analysis). Retrieved from [[Link](#)]
- National Institutes of Health (NIH) - PubChem. (2025). Piperidine-4-carboxamide (Parent Compound Data). Retrieved from [[Link](#)][5]

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